6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline
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Overview
Description
6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline is a heterocyclic compound that combines the structural features of quinoline and benzothiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline typically involves the condensation of 6-chloroquinoline-2-carbaldehyde with 3-methyl-2-aminobenzothiazole under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions include various substituted quinoline and benzothiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound may also interact with DNA, causing damage to cancer cells and inhibiting their proliferation .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline: shares structural similarities with other benzothiazole and quinoline derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of the quinoline and benzothiazole moieties, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for drug discovery and development .
Properties
CAS No. |
194411-80-8 |
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Molecular Formula |
C18H13ClN2S |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
2-[(6-chloroquinolin-2-yl)methylidene]-3-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C18H13ClN2S/c1-21-16-4-2-3-5-17(16)22-18(21)11-14-8-6-12-10-13(19)7-9-15(12)20-14/h2-11H,1H3 |
InChI Key |
RSQLICLCYPJEJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC3=NC4=C(C=C3)C=C(C=C4)Cl |
Origin of Product |
United States |
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